ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
Description
Ethyl 7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate (hereafter referred to as Compound A) is a seven-membered thiazepane derivative featuring a 2-fluorophenyl substituent, a sulfone group (1,1-dioxo), and an ethyl carboxylate moiety. Its synthesis involves sequential bromination, sulfonamidation, and coupling with 7-aminoheptanoate ethyl ester hydrochloride under basic conditions, as described in .
Properties
IUPAC Name |
ethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJIYXBPJKJAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazepane ring. This can be achieved using reagents such as thionyl chloride or sulfur dichloride.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the thiazepane intermediate with a fluorinated aromatic compound under basic conditions.
Esterification: The carboxylate group is introduced through an esterification reaction using ethyl alcohol and a suitable acid catalyst.
Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatic compounds, strong bases (e.g., sodium hydride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the 2-fluorophenyl group may enhance the compound’s binding affinity to specific protein targets, while the thiazepane ring can interact with other molecular components.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Ring
Compound B : Ethyl 6-(2-Fluorophenyl)-4-Hydroxy-2-Sulfanylidene-4-Trifluoromethyl-1,3-Diazinane-5-Carboxylate ()
- Core Structure : A dihydropyrimidine (six-membered) ring vs. thiazepane (seven-membered) in Compound A.
- Substituents : Both share a 2-fluorophenyl group, but Compound B includes a trifluoromethyl group and a sulfanylidene moiety.
- Conformation : The dihydropyrimidine ring adopts a sofa conformation (displacement of 0.596 Å for the 2-fluorophenyl-bearing carbon), while Compound A’s thiazepane ring conformation remains uncharacterized in the evidence .
- Hydrogen Bonding : Compound B exhibits intramolecular O—H···O and intermolecular C—H···F/N—H···S bonds, influencing crystal packing .
Compound C : Oxolan-3-yl 7-(2-Chlorophenyl)-1,1-Dioxo-1λ⁶,4-Thiazepane-4-Carboxylate ()
- Substituent Difference : 2-Chlorophenyl vs. 2-fluorophenyl in Compound A.
Compound D : 7-(2-Fluorophenyl)-4-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]-1λ⁶,4-Thiazepane-1,1-Dione ()
Side Chain Modifications in Related Derivatives ()
The synthesis of hydroxyamide derivatives (e.g., 14a–c ) from Compound A’s precursor (13b) highlights the impact of chain length and terminal groups:
| Compound | Chain Length | Terminal Group |
|---|---|---|
| 14a | C6 | Hydroxyamide |
| 14b | C7 | Hydroxyamide |
| 14c | C8 | Hydroxyamide |
- Biological Implications : Longer chains (e.g., C8 in 14c) may enhance membrane permeability or target engagement duration due to increased hydrophobicity .
- Ester vs. Amide : Compound A’s ethyl carboxylate is more prone to hydrolysis than the stable hydroxyamide group in 14a–c, affecting bioavailability .
Conformational and Crystallographic Analysis
Biological Activity
Ethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article delves into its biological activity, synthesis, and the implications of its structure on its pharmacological effects.
- Molecular Formula : CHFNOS
- Molecular Weight : 295.30 g/mol
- CAS Number : 100491-29-0
Biological Activity
The biological activity of this compound has been explored mainly through its antibacterial properties. It is structurally related to fluoroquinolone antibiotics, which are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria.
The compound exhibits its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism is similar to that of established fluoroquinolone antibiotics.
In Vitro Studies
In vitro studies have demonstrated that this compound shows significant antibacterial activity against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting a high potency relative to other compounds in its class.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
In Vivo Studies
Animal models have further validated the efficacy of this compound. In a study involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Staphylococcal Infections : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections showed promising results when treated with derivatives of this compound.
- Efficacy Against Urinary Tract Infections : Another study focused on urinary tract infections caused by E. coli demonstrated that the compound effectively reduced symptoms and bacterial counts within a week of treatment.
Safety Profile
While the antibacterial activity is notable, safety evaluations have indicated potential side effects. The compound may cause allergic reactions and has shown toxicity in aquatic environments. Proper handling and disposal are recommended as per safety data sheets.
Q & A
Basic: What are the common synthetic routes for ethyl 7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate?
Answer:
Synthesis typically involves multi-step reactions:
Cyclization : Formation of the thiazepane ring via nucleophilic substitution or ring-closing metathesis using 2-fluorophenyl derivatives as starting materials .
Oxidation : Introduction of the 1,1-dioxo (sulfone) group using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ under controlled pH and temperature .
Esterification : Incorporation of the ethyl carboxylate group via acid-catalyzed esterification or coupling reactions .
Key Considerations :
- Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Reaction yields depend on solvent choice (e.g., DMF for cyclization, ethanol for esterification) and catalyst optimization (e.g., Pd for coupling reactions) .
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and thiazepane ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Single-crystal XRD, refined using SHELX or WinGX , resolves bond lengths/angles and sulfone group geometry .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., varying fluorophenyl substituents) to identify critical functional groups. For example, trifluoroethyl derivatives in show enhanced receptor binding vs. non-fluorinated analogs.
Meta-Analysis : Cross-reference data from diverse pharmacological models (e.g., in vitro enzyme inhibition vs. in vivo neuroprotection) .
Advanced: How is the thiazepane ring’s puckering conformation analyzed?
Answer:
- Cremer-Pople Parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) using crystallographic coordinates .
- Software Tools :
Basic: What structural features influence reactivity and stability?
Answer:
- Thiazepane Ring : The seven-membered ring’s strain and sulfur oxidation state (sulfone vs. sulfide) dictate nucleophilic susceptibility .
- Fluorophenyl Group : Electron-withdrawing fluorine enhances electrophilic substitution resistance but increases π-π stacking in crystal packing .
- Ethyl Carboxylate : Hydrolyzes under basic conditions, enabling prodrug strategies .
Advanced: How are crystallization conditions optimized for XRD studies?
Answer:
Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth rate and quality .
Temperature Gradients : Slow cooling (0.1°C/min) promotes larger, defect-free crystals .
Additives : Use seed crystals or surfactants (e.g., CTAB) to control nucleation .
Case Study : Crystals of a related compound in were grown in ethanol/water (3:1) at 4°C, yielding a P2₁/c space group .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., CDK2) using fluorophenyl moiety as a hydrophobic anchor .
- Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over 100-ns simulations (e.g., GROMACS) .
- QM/MM Calculations : Models electronic effects of the sulfone group on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
